Diazodiphenylmethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Diazodiphenylmethane finds application as a precursor in organic synthesis for the formation of various complex molecules. Its primary utility lies in its ability to participate in 1,3-dipolar cycloaddition reactions with electron-deficient alkenes and alkynes. These reactions yield five-membered heterocyclic rings, including pyrazoles, triazoles, and thiadiazoles.

The specific product formed depends on the nature of the dipolarophile (electron-deficient alkene/alkyne) involved. This versatility allows researchers to synthesize a diverse range of heterocyclic compounds with potential applications in pharmaceuticals, materials science, and agrochemicals [1].

Mechanistic Studies:

Diazodiphenylmethane, due to its well-defined reactivity and relatively simple structure, serves as a valuable model compound for studying the mechanisms of 1,3-dipolar cycloaddition reactions. Researchers employ various techniques, such as kinetic studies, computational modeling, and isotope labeling, to understand the factors influencing the reaction rate, regioselectivity, and stereoselectivity.

These studies contribute to a deeper understanding of the fundamental principles governing this class of reactions, which ultimately aids in the development of new synthetic strategies and catalysts for efficient and selective synthesis of complex molecules [2, 3].

Material Science Applications:

Emerging research explores the potential of diazodiphenylmethane and its derivatives in the development of functional materials. One area of investigation involves incorporating these compounds into polymers to impart specific properties, such as photoluminescence or electrical conductivity.

Additionally, diazodiphenylmethane can be employed as a precursor for the synthesis of photoresists, which are crucial materials in the photolithography process used for microfabrication of electronic devices [4].

Limitations and Safety Considerations:

It's important to acknowledge that diazodiphenylmethane is a light-sensitive and potentially explosive compound. It requires careful handling and storage under controlled conditions in research laboratories. Additionally, the reaction products formed from diazodiphenylmethane may also possess hazardous properties, necessitating proper disposal procedures following research activities.

- [1]: Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry by Atta-ur-Rahman (Editor)

- [2]: Bulletin de la Société chimique Beograd (Journal)

- [3]: Diazo Compounds: Properties and Synthesis by George Olah, George A. Olah, and Alex T. McQuillen

- [4]: Research articles on the application of diazodiphenylmethane in polymer and photoresist development can be found through scientific databases like or .

Diazodiphenylmethane exists as red-black crystals that melt just above room temperature (around 30°C) []. It's a valuable reagent in organic synthesis due to its ability to introduce a methylene group (CH<sub>2</sub>) into other molecules []. The compound was first synthesized in the late 19th century, and since then, it has found applications in various organic transformations [].

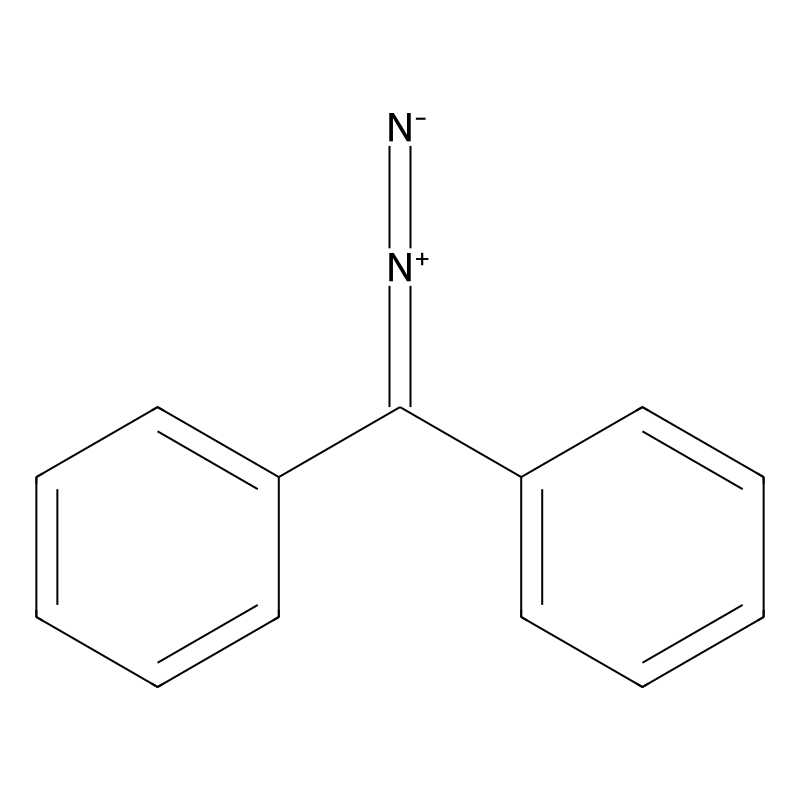

Molecular Structure Analysis

The key feature of diazodiphenylmethane's structure is the presence of a diazomethane (N=N) functional group attached to two phenyl rings (C6H5). This diazomethane group is responsible for the reactivity of the molecule, allowing it to act as a methylene transfer agent []. The two phenyl rings contribute to the stability of the molecule by delocalizing the electron density around the diazomethane group [].

Chemical Reactions Analysis

One of the most important reactions involving diazodiphenylmethane is its application in cyclopropanation reactions. In this reaction, diazodiphenylmethane reacts with alkenes to form cyclopropane rings []. The reaction proceeds through a concerted mechanism where a carbon-carbon bond is formed between the alkene and the diazomethane carbon, while the nitrogen gas (N₂) is released. Here's a balanced chemical equation for a cyclopropanation reaction of ethylene with diazodiphenylmethane:

C₂H₄ + (PhCH₂)₂N₂ → C₃H₆ + Ph₂N₂ (Eqn. 1)

(Where Ph represents a phenyl ring)

Diazodiphenylmethane can also undergo decomposition reactions. In the absence of a trapping agent (a molecule that reacts with the diazomethane fragment), it decomposes to release nitrogen gas and diphenylcarbene (Ph₂C) - a highly reactive intermediate [].

Physical And Chemical Properties Analysis

Diazodiphenylmethane is a shock-sensitive compound and can decompose explosively upon heating, impact, or friction []. It's also classified as a suspected carcinogen and mutagen []. Due to these hazards, handling diazodiphenylmethane requires proper safety precautions, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) like gloves and goggles, and following safe handling practices for shock-sensitive materials [].

Please note:

- Section "Mechanism of Action" is not applicable to diazodiphenylmethane as it primarily functions as a reagent in organic synthesis and doesn't have a specific biological role.

Additionally, diazodiphenylmethane can undergo thermal decomposition, particularly in the presence of solvents like esters of α-fluorophenylacetic acid, leading to various substituted products .

Diazodiphenylmethane can be synthesized through several methods:

- From Diphenylmethanol: This method involves the diazotization of diphenylmethanol using nitrous acid.

- From Aniline Derivatives: Diazodiphenylmethane can also be synthesized by reacting aniline derivatives with carbonyl compounds under acidic conditions.

- Catalyzed Reactions: As noted, tin(II) chloride catalyzes reactions involving diazodiphenylmethane, facilitating its transformation into various ethers and other derivatives .

Diazodiphenylmethane is utilized in several applications:

- Organic Synthesis: It serves as a key reagent in synthesizing azo compounds and other organic molecules.

- Dye Production: Its derivatives are often used in the production of dyes due to their vibrant colors.

- Research: The compound is employed in chemical kinetics studies to understand reaction mechanisms involving diazo compounds .

Studies investigating the interactions of diazodiphenylmethane with various substrates reveal its versatility as a reagent. For instance, it has been shown to react with a range of alcohols and acids under specific conditions, providing insights into its reactivity patterns and potential applications in synthetic chemistry . The kinetics of these reactions often depend on solvent effects and the nature of the reactants involved.

Several compounds share structural or functional similarities with diazodiphenylmethane. Here are a few notable examples:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Azobenzene | C₁₂H₁₀N₂ | Simple azo compound; widely used in dyes |

| Diphenylhydrazine | C₁₂H₁₈N₂ | Contains hydrazine; used in pharmaceuticals |

| Benzidine | C₁₂H₁₂N₂ | A biphenyl derivative; known for carcinogenicity |

| Phenylhydrazine | C₆H₈N₂ | Used as a reagent for detecting carbonyl groups |

Uniqueness of Diazodiphenylmethane: Unlike simpler azo compounds like azobenzene, diazodiphenylmethane has additional functional groups that enhance its reactivity and allow for more complex transformations. Its ability to participate in diverse reactions makes it a valuable compound in organic synthesis.

Classical Synthesis Approaches

Oxidation of Benzophenone Hydrazone with Mercury(II) Oxide

The classical synthesis of DDM involves the oxidation of benzophenone hydrazone using mercury(II) oxide (HgO) in diethyl ether under basic conditions. This method, first reported in the mid-20th century, proceeds via the dehydrogenation of the hydrazone precursor. A detailed procedure involves refluxing benzophenone hydrazone (prepared from benzophenone and hydrazine hydrate in ethanol) with HgO, yielding DDM as red-black crystals [1] [5]. The reaction mechanism likely involves the formation of a diazo intermediate through the elimination of water and mercury oxide’s oxidative action. Despite its historical significance, this method faces criticism due to the toxicity of mercury compounds and the generation of hazardous waste.

Dehydrogenation with Oxalyl Chloride

An improved classical approach replaces HgO with oxalyl chloride [(COCl)₂], offering a safer and more efficient alternative. In this method, benzophenone hydrazone undergoes dehydrogenation in the presence of oxalyl chloride, which acts as both a dehydrating agent and a mild oxidant. The reaction typically proceeds at room temperature in anhydrous ether, producing DDM in higher yields (70–80%) compared to the HgO method [1]. This modification reduces heavy metal usage and simplifies purification, though the handling of oxalyl chloride requires stringent moisture control.

Modern Synthetic Strategies

Peracetic Acid Oxidation Protocols

Peracetic acid (CH₃CO₃H) has emerged as a potential oxidant for diazo compound synthesis, though its application to DDM remains underexplored in the literature. Theoretical studies suggest that peracetic acid could oxidize benzophenone hydrazone via a radical pathway, but experimental validation is lacking. Further research is needed to optimize reaction conditions and assess scalability for industrial applications.

Electrochemical Synthesis Methodologies

Recent advances in electrochemistry have enabled the synthesis of diazenes through anodic oxidation. For DDM, electrolysis in dimethylformamide (DMF) with tetrabutylammonium perchlorate generates a Ph₂CN⁻₂ anion intermediate, which decomposes to form reactive carbene species [1] [6]. This method avoids stoichiometric oxidants and operates under mild conditions (room temperature, neutral pH), aligning with green chemistry principles. Pilot studies report yields comparable to classical methods (65–75%), with the added benefit of tunable reactivity through voltage modulation.

Comparative Analysis of Synthetic Routes

The following table contrasts key parameters of DDM synthesis methods:

| Method | Reagents | Yield (%) | Temperature | Environmental Impact |

|---|---|---|---|---|

| HgO Oxidation | HgO, Et₂O | 60–65 | Reflux | High (Hg waste) |

| Oxalyl Chloride | (COCl)₂, Et₂O | 70–80 | RT | Moderate |

| Electrochemical | DMF, Bu₄NClO₄ | 65–75 | RT | Low |

Classical methods prioritize simplicity but suffer from environmental drawbacks, whereas electrochemical routes offer sustainability at the cost of specialized equipment.

Green Chemistry Approaches to Synthesis

Modern efforts focus on minimizing waste and toxic byproducts. The oxalyl chloride method reduces heavy metal usage, while electrochemical synthesis eliminates hazardous reagents entirely. Additionally, solvent recovery systems and catalytic dehydrogenation protocols are under investigation to enhance atom economy. For instance, replacing diethyl ether with cyclopentyl methyl ether (CPME), a biodegradable solvent, could further improve the ecological footprint of DDM production [6].